N'-(3-iodobenzoyl)-2-furohydrazide
Description
N'-(3-Iodobenzoyl)-2-furohydrazide (IUPAC name: N′-[(E)-2-Furylmethylene]-3-iodobenzohydrazide) is a hydrazide derivative characterized by a 3-iodobenzoyl group conjugated to a 2-furohydrazide backbone. Its molecular formula is C₁₂H₉IN₂O₂, with a molecular weight of 340.12 g/mol and a ChemSpider ID of 7916309 . The compound features an iodine atom at the meta position of the benzoyl moiety, which confers unique electronic and steric properties. This structure is synthesized via condensation of 3-iodobenzoyl hydrazide with 2-furaldehyde, following methodologies analogous to those described for related hydrazides (e.g., refluxing hydrazides with aldehydes in ethanol) .
Properties
IUPAC Name |
N'-(3-iodobenzoyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCASDQQCSGEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N'-(1-Pyridin-2-ylmethylene)-2-Furohydrazide (NPYFH)
- Structure : Replaces the 3-iodobenzoyl group with a pyridinylmethylene substituent.
- Molecular Formula : C₁₁H₁₀N₄O₂.
- Applications: Used as a La(III)-selective ionophore in PVC-based membrane sensors. Exhibits a detection limit of 7.0 × 10⁻⁷ M and operates in a pH range of 3.5–10.0 .
- Key Differences: The pyridinyl group enhances π-π interactions with La(III), while the iodine in N'-(3-iodobenzoyl)-2-furohydrazide provides a stronger electron-withdrawing effect.
N'-(2-Furylmethylene)-2-Furohydrazide
- Structure : Features a furylmethylene group instead of iodobenzoyl.
- Molecular Formula : C₁₀H₈N₂O₃.
- Applications : Primarily studied for its coordination chemistry. Lacks iodine, reducing steric bulk and electron-withdrawing effects.
- Key Differences :
2-Iodo-N'-(3-Iodobenzoyl)Benzohydrazide
- Structure : Contains two iodine atoms (at benzoyl and benzohydrazide positions).
- Molecular Formula : C₁₄H₁₀I₂N₂O₂.
- Applications: Not explicitly detailed in evidence but likely used in sensor or medicinal chemistry due to enhanced halogen bonding.
N′-[(2-Hydroxyphenyl)Methylidene]-2-Furohydrazide
- Structure : Substitutes iodine with a hydroxyl group on the benzoyl ring.
- Applications : Used in Ce(III) ion-selective sensors.
- Key Differences: The hydroxyl group enables hydrogen bonding, improving selectivity for Ce(III) over La(III). Lacks iodine’s electron-withdrawing effect, reducing electrochemical sensitivity in non-aqueous media .
Comparative Analysis Table
Research Findings and Implications
- Steric Considerations : Bulky substituents (e.g., di-iodo derivatives) may hinder sensor performance by reducing membrane permeability, whereas smaller groups (e.g., furylmethylene) improve solubility but lack selectivity .
- Sensor Design : Hydrazides with aromatic substituents (e.g., pyridinyl, hydroxyphenyl) demonstrate tailored ion selectivity, suggesting that the 3-iodo group could be optimized for detecting heavy metals or rare-earth ions .
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